
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide is a quaternary ammonium compound with a complex structure that includes a quinolinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide typically involves the reaction of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinoline with an iodinating agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce quinolinium hydrides.
科学研究应用
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors, altering membrane permeability, or interfering with enzymatic activities. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(p-(Diethylamino)phenyl)-1,6-dimethylquinoline
- Quinolinium derivatives
- Other quaternary ammonium compounds
Uniqueness
2-(p-(Diethylamino)phenyl)-1,6-dimethylquinolinium iodide is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a quinolinium core with a diethylamino group makes it particularly versatile in various scientific and industrial contexts.
属性
CAS 编号 |
25413-50-7 |
|---|---|
分子式 |
C21H25IN2 |
分子量 |
432.3 g/mol |
IUPAC 名称 |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-diethylaniline;iodide |
InChI |
InChI=1S/C21H25N2.HI/c1-5-23(6-2)19-11-8-17(9-12-19)20-14-10-18-15-16(3)7-13-21(18)22(20)4;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
IBUVBQMCVXLRCT-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


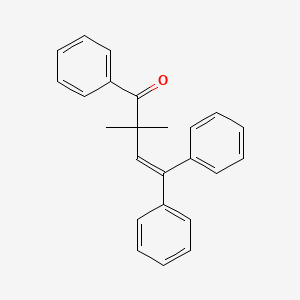
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
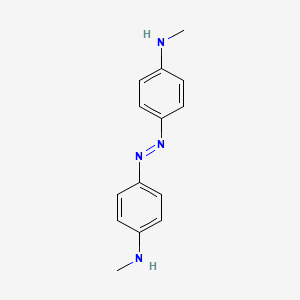
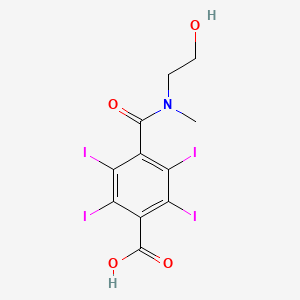
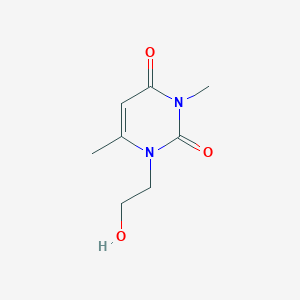


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
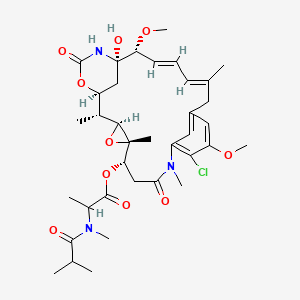
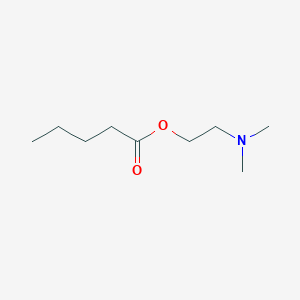
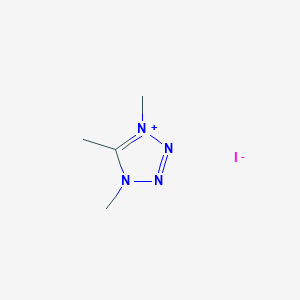
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
